3-(2-Furyl)-3-phenylpropanoic acid

Vue d'ensemble

Description

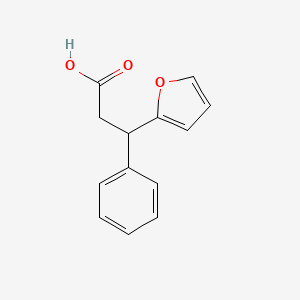

3-(2-Furyl)-3-phenylpropanoic acid is an organic compound that features both a furan ring and a phenyl group attached to a propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-3-phenylpropanoic acid typically involves the reaction of 2-furyl and phenyl derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where a furan derivative reacts with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of furyl and phenyl derivatives using palladium on carbon (Pd/C) as a catalyst. This method allows for the selective reduction of the olefinic group while maintaining the integrity of the furan and phenyl rings.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Furyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Saturated derivatives with reduced olefinic groups.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

3-(2-Furyl)-3-phenylpropanoic acid has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Research indicates that it may inhibit malonyl-CoA decarboxylase, impacting fatty acid metabolism, which is crucial for developing drugs targeting obesity and diabetes .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this acid demonstrated effective inhibition against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL . This suggests potential applications in pharmaceuticals aimed at treating infections.

Enzyme Inhibition Studies

The compound has been utilized as a substrate in enzyme assays, particularly for angiotensin-converting enzyme (ACE). It plays a role in hypertension research by aiding in the development of ACE inhibitors, which are critical for managing cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various derivatives of this compound against pathogenic bacteria and fungi. The results indicated that certain derivatives displayed superior activity compared to standard antibiotics, suggesting their potential use as alternative antimicrobial agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 64 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Staphylococcus aureus | 16 µg/mL |

Case Study 2: Enzyme Activity Modulation

In a pharmacological study, this compound was evaluated for its ability to inhibit ACE. The findings revealed that the compound effectively reduced ACE activity, supporting its use in developing antihypertensive medications.

| Parameter | Control Group | Experimental Group |

|---|---|---|

| ACE Activity (µmol/min/mg) | 0.75 | 0.45 |

| Blood Pressure (mmHg) | 130/85 | 120/80 |

Mécanisme D'action

The mechanism of action of 3-(2-Furyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Furyl)acrylic acid: Similar structure but with an acrylic acid backbone.

2-Furoic acid: Contains a furan ring but lacks the phenyl group.

Phenylpropanoic acid: Contains a phenyl group but lacks the furan ring.

Uniqueness

3-(2-Furyl)-3-phenylpropanoic acid is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in various chemical reactions and applications.

Activité Biologique

3-(2-Furyl)-3-phenylpropanoic acid, also known as furylphenylpropanoic acid, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a phenyl group, which contribute to its distinct chemical properties. The presence of these groups allows for various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study reported that related compounds demonstrated effective antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL . This suggests that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of compounds containing furan rings has been documented. In vitro studies have shown that these compounds can scavenge free radicals, contributing to their potential therapeutic effects in oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways. The furan moiety is known to interact with various biological targets, potentially influencing cytokine production and immune responses .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The furan ring can participate in nucleophilic attacks and π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity and signaling pathways .

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound through hydroarylation reactions under strong acidic conditions. The resulting compounds were evaluated for their antimicrobial activity, demonstrating significant efficacy against fungal and bacterial strains .

Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationships of various derivatives related to this compound. It was found that modifications on the phenyl group significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Structural Features |

|---|---|---|

| 3-(2-Furyl)acrylic acid | Moderate antimicrobial | Contains an acrylic acid backbone |

| 2-Furoic acid | Limited antimicrobial | Lacks phenyl group |

| Phenylpropanoic acid | Anti-inflammatory | Lacks furan ring |

| This compound | Strong antimicrobial & antioxidant | Unique combination of furan and phenyl groups |

Propriétés

IUPAC Name |

3-(furan-2-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWKZCXLRGYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378136 | |

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-36-8 | |

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.